N-[(2,5-Difluorophenyl)methylidene]hydroxylamine
Overview
Description
N-[(2,5-Difluorophenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C7H5F2NO It is a derivative of benzaldehyde oxime, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature, yielding the oxime derivative .
Industrial Production Methods: . This method is advantageous due to its rapid reaction times and cleaner processes.
Chemical Reactions Analysis
Types of Reactions: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine undergoes several types of chemical reactions, including:
Beckmann Rearrangement: This reaction converts the oxime into an amide or nitrile, depending on the starting material and reaction conditions.
Dehydration: The oxime can be dehydrated to form benzonitrile.
Hydrolysis: The compound can be hydrolyzed to regenerate the original 2,5-difluorobenzaldehyde.
Common Reagents and Conditions:
Nickel Salts: Used as catalysts in the Beckmann rearrangement.
N-chlorosuccinimide: Used in the formation of benzohydroximoyl chloride.
Major Products:
Benzamide: Formed through the Beckmann rearrangement.
Benzonitrile: Formed through dehydration.
2,5-Difluorobenzaldehyde: Regenerated through hydrolysis.
Scientific Research Applications
N-[(2,5-Difluorophenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-difluoro-benzaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oxime derivatives have been shown to increase reactive oxygen species (ROS) levels, leading to apoptotic cell death in cancer cells . The compound’s ability to form stable intermediates and its reactivity with various reagents make it a valuable tool in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Benzaldehyde Oxime: The parent compound without fluorine substitutions.
2,4-Difluorobenzaldehyde Oxime: A similar compound with fluorine atoms at the 2 and 4 positions.
3,5-Difluorobenzaldehyde Oxime: Another derivative with fluorine atoms at the 3 and 5 positions.
Uniqueness: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other benzaldehyde oxime derivatives.
Properties
CAS No. |
247092-13-3 |
---|---|
Molecular Formula |
C7H5F2NO |
Molecular Weight |
157.12 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H |
InChI Key |
DFMUWVCMTIGSEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NO)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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